2-Fluoroisonicotinimidamide
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Overview
Description
2-Fluoroisonicotinimidamide is a fluorinated organic compound with the molecular formula C6H6FN3. It belongs to the class of heterocyclic building blocks, specifically pyridines, and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Schiemann reaction, which involves the diazotization of 2-aminonicotinic acid followed by fluorination . The reaction conditions often require an acidic medium and elevated temperatures to facilitate the fluorination process.
Industrial Production Methods
Industrial production of 2-Fluoroisonicotinimidamide may involve large-scale Schiemann reactions or other fluorination techniques that ensure high yield and purity. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoroisonicotinimidamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents such as thiols and lithium or potassium salts of imidazoles are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Fluoroisonicotinimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluoroisonicotinimidamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s unique electronic properties can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to alterations in enzymatic activity, protein interactions, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroadenosine: A fluorinated nucleoside with similar fluorine substitution.
2-Fluoro-2’-Deoxyadenosine: Another fluorinated nucleoside with distinct biological activity
Uniqueness
2-Fluoroisonicotinimidamide is unique due to its specific fluorine substitution on the isonicotinimidamide structure.
Properties
IUPAC Name |
2-fluoropyridine-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3/c7-5-3-4(6(8)9)1-2-10-5/h1-3H,(H3,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVGVQDZADLEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=N)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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